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Compound of Interest

Compound Name:
1-(3-fluorophenyl)-5-methyl-1H-

pyrazol-3-amine

CAS No.: 1250130-87-0

Cat. No.: B1467522

Get Quote

For researchers and professionals in drug development, precise molecular identification is

paramount. The compound 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine represents a

specific scaffold of interest within the broader class of pyrazole-containing molecules, which are

known for their diverse pharmacological activities, including roles as anti-inflammatory,

anticancer, and analgesic agents.[1][2] This guide provides a detailed examination of this

compound's identifiers and a practical approach to its synthesis and characterization.

A critical aspect of working with substituted pyrazoles is the potential for isomerism. During the

synthesis of N-aryl pyrazoles from precursors like β-keto-nitriles, the reaction can yield different

regioisomers. Our investigation into public chemical databases reveals that the specific isomer,

1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine, is not as widely documented as its

counterpart, 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This guide will therefore address

the primary topic while also providing comprehensive data on this more commonly referenced

isomer, offering a complete technical picture for the synthetic chemist.
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Part 1: Core Identifiers and Physicochemical
Properties
Precise identification of a chemical entity is the foundation of all subsequent research and

development. This section is dedicated to the key identifiers for the closely related and more

documented isomer, 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, as a primary reference

point.

Table 1: Chemical Identifiers for 1-(3-fluorophenyl)-3-
methyl-1H-pyrazol-5-amine

Identifier Value Source

CAS Number 105438-45-7 ChemScene

Molecular Formula C₁₀H₁₀FN₃ ChemScene

Molecular Weight 191.20 g/mol ChemScene

IUPAC Name
1-(3-fluorophenyl)-3-methyl-

1H-pyrazol-5-amine
N/A

Canonical SMILES
CC1=NN(C2=CC(=CC=C2)F)

C(=C1)N
ChemScene

InChI Key N/A N/A

Table 2: Predicted Physicochemical Properties
Property Value Source

Topological Polar Surface Area

(TPSA)
43.84 Å² ChemScene

logP (Octanol-Water Partition

Coefficient)
1.90 ChemScene

Hydrogen Bond Donors 1 ChemScene

Hydrogen Bond Acceptors 3 ChemScene

Rotatable Bonds 1 ChemScene
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Part 2: Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[3] The

most common route to N-aryl-5-aminopyrazoles involves the condensation of an arylhydrazine

with a β-ketonitrile. In this case, the key precursors are (3-fluorophenyl)hydrazine and 3-

oxobutanenitrile (acetoacetonitrile).

The regioselectivity of this reaction is a crucial consideration. The initial condensation can

occur at either of the two carbonyl carbons of the β-ketonitrile, leading to two possible isomeric

products. The reaction conditions, including solvent and catalyst, can influence the ratio of

these isomers.

Proposed Synthetic Workflow
The following protocol outlines a general and robust method for the synthesis of 1-(3-

fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This procedure is based on established methods

for pyrazole synthesis.

 (3-fluorophenyl)hydrazine

Condensation
(e.g., Ethanol, Acetic Acid catalyst)

3-Oxobutanenitrile

Hydrazone Intermediate Intramolecular Cyclization
(Heat)

1-(3-fluorophenyl)-3-methyl-
1H-pyrazol-5-amine

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol
Objective: To synthesize 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Materials:

(3-fluorophenyl)hydrazine hydrochloride
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3-Oxobutanenitrile (acetoacetonitrile)

Sodium acetate

Ethanol

Acetic acid (catalytic amount)

Diatomaceous earth

Procedure:

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux

condenser and magnetic stirrer, combine (3-fluorophenyl)hydrazine hydrochloride (1.0 eq),

sodium acetate (1.1 eq), and ethanol. Stir the mixture at room temperature for 15 minutes to

liberate the free hydrazine base.

Addition of β-Ketonitrile: To the stirring suspension, add 3-oxobutanenitrile (1.0 eq) dropwise.

Add a catalytic amount of glacial acetic acid.

Reaction Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and

maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature.

Reduce the solvent volume under reduced pressure. To the resulting residue, add water and

extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

Final Purification: The crude product can be purified by column chromatography on silica gel

using a hexane/ethyl acetate gradient to isolate the desired isomer. The structure and purity

of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
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Part 3: Applications in Research and Drug
Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry.[1] The introduction of a

fluorophenyl group can enhance metabolic stability and binding affinity to target proteins

through favorable electrostatic interactions.

Kinase Inhibition: Many pyrazole-containing compounds have been developed as inhibitors

of protein kinases, which are crucial targets in oncology. The amine and phenyl groups on

the pyrazole core can be further functionalized to optimize binding to the ATP-binding pocket

of various kinases.

Anti-inflammatory Agents: Substituted pyrazoles are known to exhibit anti-inflammatory

properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2]

Central Nervous System (CNS) Activity: The physicochemical properties of this compound

(logP ~1.9) suggest it may have the potential for blood-brain barrier penetration, making it an

interesting scaffold for CNS drug discovery.

Part 4: Conclusion
This technical guide provides a comprehensive overview of the identifiers, synthesis, and

potential applications of 1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine and its closely

related isomer. While the requested compound itself is not extensively documented in public

databases, the principles of pyrazole chemistry allow for a reliable proposed synthesis and an

understanding of its likely properties and applications. The detailed protocol and discussion of

isomerism are intended to equip researchers with the necessary information to synthesize and

study this and related compounds in their drug discovery efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

3. Pyrazole synthesis [organic-chemistry.org]

To cite this document: BenchChem. [Introduction: Navigating the Isomeric Landscape of
Fluorophenyl-Pyrazolamines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1467522/docs#introduction-navigating-the-isomeric-
landscape-of-fluorophenyl-pyrazolamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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